

Technical Support Center: ALS-I-41 Investigation Guide[1]

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Compound of Interest

Compound Name: ALS-I-41
CAS No.: 1369357-99-2
Cat. No.: B605347

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Product Code: **ALS-I-41** (OXTR Antagonist) Primary Application: Behavioral Pharmacology, CNS oxytocin pathway interrogation.[1] Chemical Class: Non-peptide small molecule antagonist.[1]

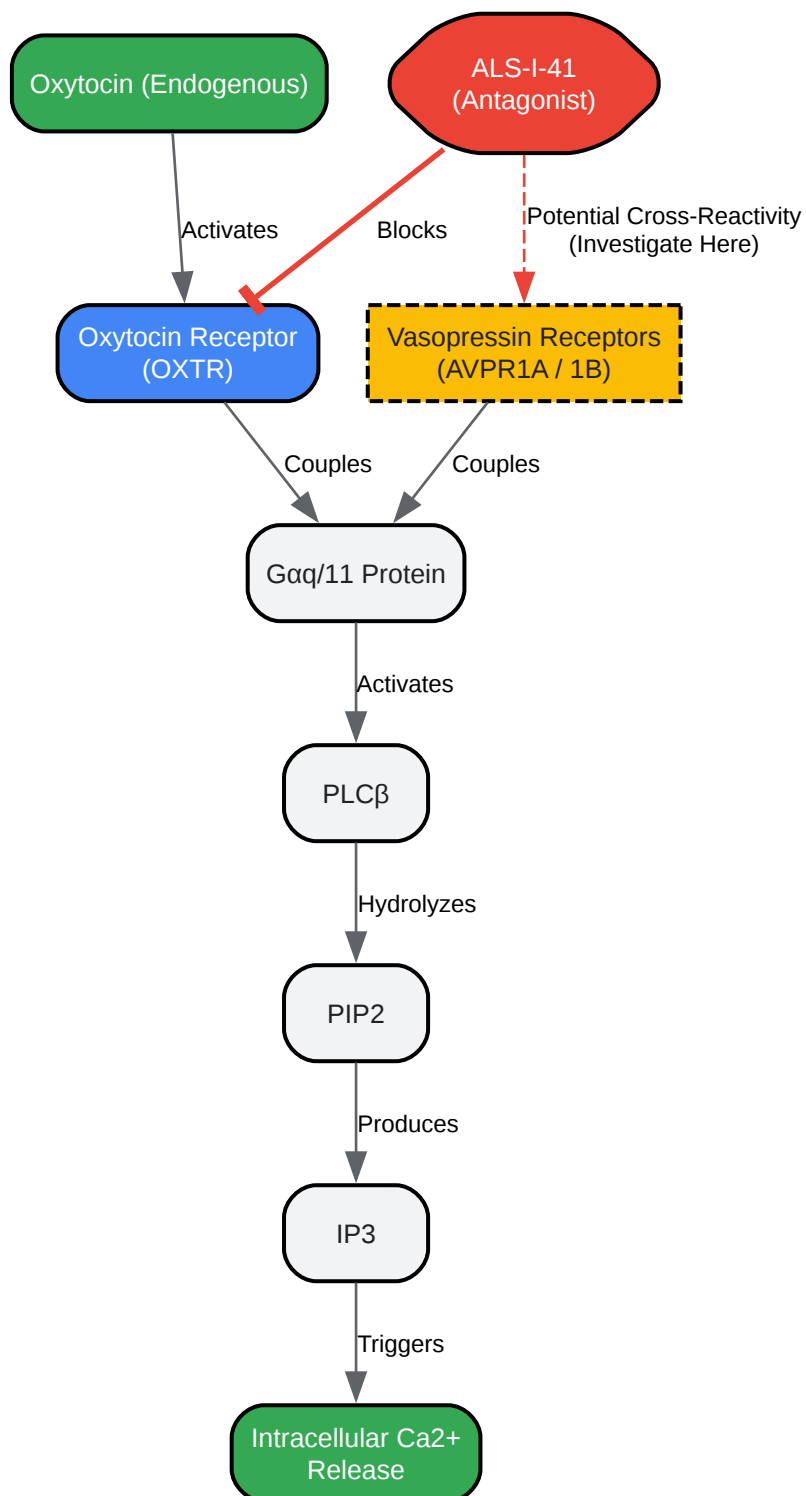
Part 1: Executive Summary & Mechanism of Action

ALS-I-41 is a research-grade small molecule designed to antagonize the Oxytocin Receptor (OXTR).[1] Unlike peptide-based analogs (e.g., atosiban), **ALS-I-41** is designed to penetrate the Blood-Brain Barrier (BBB) to modulate central oxytocinergic signaling, which regulates social behavior, anxiety, and stress responses.[1]

The "Off-Target" Challenge: The primary confounding factor in OXTR pharmacology is the high structural homology between the Oxytocin Receptor and the Arginine Vasopressin Receptors (AVPR1A, AVPR1B, AVPR2). "Off-target" effects observed during **ALS-I-41** administration are frequently due to unintended cross-reactivity with the Vasopressin system or poor solubility leading to non-specific aggregation.[1]

Signaling Pathway & Antagonism Logic

The diagram below illustrates the Gq-coupled signaling cascade where **ALS-I-41** operates, highlighting the critical divergence points for off-target investigation.



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Figure 1: Mechanism of Action and Potential Off-Target Cross-Talk. **ALS-I-41** competes with Oxytocin for the orthosteric binding site.[1] Off-target blocking of AVPR1A (also Gq-coupled) can mimic OXTR inhibition, leading to false positives in behavioral assays.[1]

Part 2: Troubleshooting Guide (FAQs)

This section addresses specific scenarios reported by researchers using **ALS-I-41** in cellular and in vivo models.

Category A: In Vivo Efficacy & CNS Penetration

Q1: I administered **ALS-I-41** intranasally (IN) to macaques, but I see no change in social gaze behavior. Is the compound degrading?

- Root Cause Analysis: While intranasal delivery is common for peptides (like Oxytocin), small molecule antagonists like **ALS-I-41** often require systemic circulation to reach the brain effectively unless formulated specifically for nose-to-brain transport.[1]
- Technical Insight: Pharmacokinetic studies indicate that Intramuscular (IM) injection may provide more reliable CSF concentrations than standard intranasal sprays for this specific lipophilic compound.[1]
- Corrective Action:
 - Verify Route: Switch to IM administration if your protocol allows. Previous studies suggest IM administration achieves target CSF concentrations (~1.2–1.8 pM) more efficiently than nasal spray.[1][2]
 - Check Vehicle: Ensure the compound is fully solubilized.[1] **ALS-I-41** is lipophilic; using a vehicle with appropriate co-solvents (e.g., DMSO/PEG/Saline) is critical.[1] Avoid 100% aqueous buffers for stock solutions.[1]

Q2: How do I distinguish between a "non-responder" animal and a drug failure?

- Validation Protocol: You must establish a baseline Oxytocin Challenge.[1]
 - Administer exogenous Oxytocin (OT).[1]

- Observe the expected behavioral spike (e.g., increased social fixation).
- Administer **ALS-I-41** + OT.[1]
- Success Criteria: **ALS-I-41** should completely blunt the OT-induced spike. If the animal does not respond to OT initially, the model is invalid, not the antagonist.

Category B: Cellular Assays & Selectivity

Q3: I see inhibition of calcium flux in my "OXTR Negative" control cells. Is **ALS-I-41** cytotoxic?

- Diagnosis: This is likely off-target engagement of Vasopressin Receptors (AVPR1A).[1] Many "OXTR-negative" cell lines (like HEK293 or CHO) may endogenously express AVPRs.[1]
- Differentiation:
 - Cytotoxicity: Irreversible loss of signal, cell rounding, high LDH release.
 - Off-Target Antagonism: Reversible inhibition of Vasopressin-induced calcium spikes.[1]
- Troubleshooting Steps:
 - Perform a Vasopressin (AVP) Dose-Response on your cells.[1] If they respond to AVP, they express V1a or V1b.
 - Test **ALS-I-41** against an AVP challenge.[1] If **ALS-I-41** inhibits the AVP signal, you have confirmed cross-reactivity at the concentration used.[1]
 - Titration: Lower the concentration. **ALS-I-41** is selective, but selectivity is window-dependent.[1] Ensure you are working near the

for OXTR (approx. nanomolar range) and not in the micromolar range where V1a binding occurs.

Part 3: Validated Experimental Protocols

Protocol 1: Functional Selectivity Assay (Calcium Flux)

Purpose: To quantify the selectivity window of **ALS-I-41** against OXTR vs. AVPR1A.[1]

Materials:

- Cell Lines: CHO-K1 stably expressing human OXTR (Cell Line A) and CHO-K1 expressing human AVPR1A (Cell Line B).[1]
- Reagents: FLIPR Calcium 6 Assay Kit, Probenecid (to prevent dye leakage).
- Agonists: Oxytocin (for Line A), Vasopressin (for Line B).[1]

Step-by-Step Workflow:

- Seeding: Plate cells at 10,000 cells/well in 384-well black-wall plates. Incubate overnight.
- Dye Loading: Aspirate media and add 20 μ L Calcium 6 dye loading buffer (with 2.5 mM Probenecid). Incubate 1 hour at 37°C.
- Compound Pre-treatment:
 - Prepare **ALS-I-41** serial dilutions (10-point curve, 10 μ M down to 0.1 nM) in HBSS/HEPES.
 - Add 10 μ L of **ALS-I-41** to cells.[1]
 - Critical Step: Incubate for 15-30 minutes at room temperature to allow equilibrium binding before agonist addition.[1]
- Agonist Challenge:
 - Prepare EC80 concentrations of Oxytocin (for Line A) and Vasopressin (for Line B).[1]
 - Inject agonist using an automated liquid handler (e.g., FLIPR Tetra).[1]
- Data Analysis:
 - Calculate IC50 for **ALS-I-41** in both cell lines.[1]
 - Selectivity Ratio:

.[1]

- Acceptance Criteria: A ratio >30-fold is typically required to claim "selective" antagonism in complex tissue.

Protocol 2: Solubility & Formulation Check

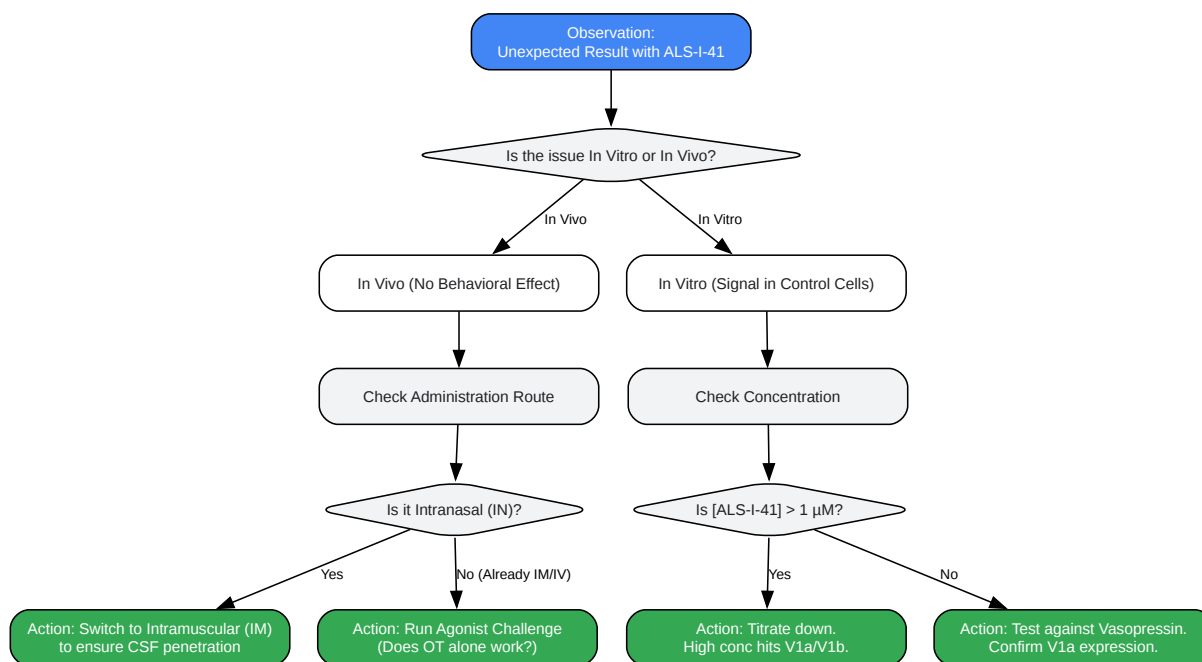
Purpose: To ensure in vivo failures are not due to precipitation.

Solvent System	Solubility Limit (Est.)	Usage Recommendation
DMSO (100%)	> 10 mM	Stock solution storage (-20°C). [1]
PBS (pH 7.4)	< 10 µM	Do not dilute directly into PBS; compound will crash out. [1]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline	~ 1-2 mg/mL	Recommended vehicle for IP/IM injection. [1]

Visual Check: Always centrifuge the final dosing solution at 10,000 x g for 5 minutes. If a pellet forms, the concentration is too high or the vehicle is insufficient. Dosing a suspension will result in erratic PK data.

Part 4: Decision Tree for Off-Target Investigation

Use this logic flow to interpret unexpected experimental results.



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Figure 2: Diagnostic Decision Tree. Use this flowchart to isolate whether experimental failure is due to pharmacokinetics (delivery) or pharmacodynamics (selectivity).

References

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